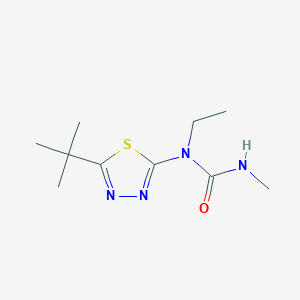

![molecular formula C12H9NO2S B2821681 8-methyl-8H-thieno[2,3-b]indole-2-carboxylic acid CAS No. 172869-21-5](/img/structure/B2821681.png)

8-methyl-8H-thieno[2,3-b]indole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

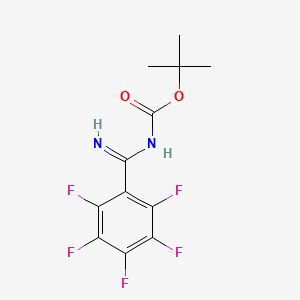

“8-methyl-8H-thieno[2,3-b]indole-2-carboxylic acid” is a chemical compound with the molecular formula C12H9NO2S . It has a molecular weight of 231.27 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “8-methyl-8H-thieno[2,3-b]indole-2-carboxylic acid” is 1S/C12H9NO2S/c1-13-9-5-3-2-4-7(9)8-6-10(12(14)15)16-11(8)13/h2-6H,1H3,(H,14,15) .

Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 231.27 and a molecular formula of C12H9NO2S .

Aplicaciones Científicas De Investigación

HIV-1 Integrase Strand Transfer Inhibitors

Indole-2-carboxylic acid derivatives, which include “8-methyl-8H-thieno[2,3-b]indole-2-carboxylic acid”, have been found to inhibit the strand transfer of integrase, an important enzyme in the life cycle of HIV-1 . These inhibitors can effectively impair the viral replication . However, drug resistance mutations have been confirmed to decrease the efficacy of these inhibitors during antiviral therapy .

Antituberculosis Activity

Thienoindole analogs, including “8-methyl-8H-thieno[2,3-b]indole-2-carboxylic acid”, have shown significant antituberculosis activity . This makes them a promising area of study for the development of new treatments for tuberculosis .

Antitumor Activity

These compounds have also been found to exhibit antitumor activity . This suggests potential applications in cancer treatment, although further research is needed to fully understand and harness this property .

Antifungal and Antibacterial Activity

Thienoindole analogs have demonstrated both antifungal and antibacterial activities . This broad-spectrum antimicrobial activity could be leveraged in the development of new antimicrobial agents .

Human 5-HT5A Receptor Binding Inhibition

These compounds have been found to inhibit the binding of the human 5-HT5A receptor . This receptor is involved in various neurological and psychiatric disorders, suggesting potential applications in the treatment of these conditions .

Applications in Material Chemistry and Chemical Engineering

Thienoindole analogs also find applications in material chemistry and chemical engineering . Their unique properties make them useful in a variety of contexts, from the development of new materials to the optimization of chemical processes .

Safety and Hazards

Propiedades

IUPAC Name |

4-methylthieno[2,3-b]indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2S/c1-13-9-5-3-2-4-7(9)8-6-10(12(14)15)16-11(8)13/h2-6H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFVKRLBHYSSBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methyl-8H-thieno[2,3-b]indole-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2821599.png)

![4-[(3-Bromobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2821604.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(cyclopropanecarboxamido)-4-methylthiophene-3-carboxylate](/img/structure/B2821605.png)

![1-Nitro-2-[(phenylsulfanyl)methyl]benzene](/img/structure/B2821619.png)

![benzyl (2-((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2821621.png)